molecular formula C9H7F3O2S B1368018 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid CAS No. 162965-55-1

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid

Cat. No. B1368018
CAS RN: 162965-55-1
M. Wt: 236.21 g/mol
InChI Key: OCTLXWNDUQYRCZ-UHFFFAOYSA-N
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Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid, commonly referred to as TFEB, is a white crystalline powder. It has a molecular formula of C9H7F3O2S and a molecular weight of 236.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid consists of a benzoic acid group attached to a trifluoroethyl group via a sulfanyl linkage . The trifluoroethyl group is characterized by three fluorine atoms attached to a carbon atom, which is then attached to the sulfur atom of the sulfanyl group .

Scientific Research Applications

Electrochemical Behavior and Cleavage

Research has shown that compounds related to 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid, such as 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid, exhibit distinct electrochemical behaviors. These behaviors are influenced by factors like the position of sulfo substituent relative to the azo bridge and the pH of the solution. The study proposes a mechanism for the electrochemical reduction of these compounds, ultimately leading to products like 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Copper-Promoted Sulfenylation

A copper-catalyzed or promoted sulfenylation of benzoic acid derivatives has been developed, employing disulfide reagents. This method highlights the application in direct trifluoromethylsulfenylation of C-H bonds (Tran, Popov, & Daugulis, 2012).

Meta-C–H Functionalizations

Benzoic acids, including derivatives, are crucial in drug molecules and natural products. A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been reported. This approach is important for synthetically useful tools in organic synthesis (Li et al., 2016).

Catalytic Applications

The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been used to synthesize water-soluble half-sandwich complexes. These complexes are efficient for catalytic transfer hydrogenation of carbonyl compounds in water, demonstrating the versatility of benzoic acid derivatives in catalysis (Prakash et al., 2014).

Synthesis of Heterocyclic Systems

Research into 2-sulfanylbenzoic acid and its derivatives has led to the development of methods for preparing heterocyclic systems. These methods are significant for building novel compounds with potential applications in various fields (Fukamachi, Konishi, & Kobayashi, 2011).

Environmental and Biological Applications

Studies have explored the use of benzoic acid derivatives in environmental sensing, like the development of sensors for silver ions using 2-[(2-{2-[(2-carboxyphenyl)sulfanyl]ethoxy}ethyl)sulfanyl]benzoic acid (Abbaspour, Izadyar, & Sharghi, 2004). Additionally, the role of benzoic acid derivatives in inducing multiple stress tolerance in plants has been examined, suggesting their importance in agricultural sciences (Senaratna et al., 2004).

Safety and Hazards

While specific safety and hazard information for 2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid is not available, chemicals with similar structures can be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)5-15-7-4-2-1-3-6(7)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTLXWNDUQYRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265134
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
Source EPA DSSTox
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Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid

CAS RN

162965-55-1
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=162965-55-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2,2-Trifluoroethyl)thio]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401265134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,2,2-trifluoroethyl)sulfanyl]benzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A two-necked flask was charged under nitrogen with 45 ml of dimethylformamide and 16 g of a 50% strength by weight aqueous sodium hydroxide solution. After addition of 15 g of 2-mercaptobenzoic acid, 18 g of chlorotrifluoroethane were passed in at 0° C. and the reaction mixture was then transferred into a stirred autoclave. The mixture was heated at 100° C. for 12 hours (maximum pressure: 2.5 bar), allowed to cool and the crude product was then precipitated by addition of concentrated hydrochloric acid. The dried crude product was recrystallized from hot formic acid, giving 5.3 g of 2-(2',2',2'-trifluoroethylthio)benzoic acid having a melting point of 226°-227° C.
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